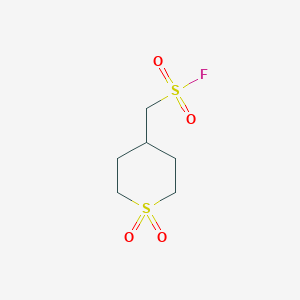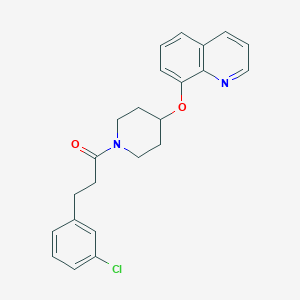
3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as CPQP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPQP is a synthetic compound that is structurally similar to other compounds that have been found to have medicinal properties. In
Applications De Recherche Scientifique
Antimicrobial Activity
A series of compounds including (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which share structural similarities with the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good antimicrobial activity against a range of bacterial and fungal strains, including Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, Aspergillus niger, and Candida metapsilosis, indicating potential applications in combating microbial infections (D. Ashok et al., 2014).
Spectroscopic and Docking Studies
Another related compound, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was characterized using spectroscopic techniques and density functional theory (DFT) calculations. It exhibited notable binding affinity for human serum albumin (HSA), suggesting potential for biological interaction studies and drug design applications (Arul Murugesan et al., 2021).
Anti-tubercular Activity
Mefloquine derivatives, with structural components resembling the compound , have demonstrated significant anti-tubercular activities. These findings highlight potential avenues for the development of new treatments against tuberculosis (J. Wardell et al., 2011).
Corrosion Inhibition
Quinoxaline-based propanones have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showing efficacy in reducing corrosion rates. Such compounds could be used in developing protective coatings or treatments for metals to prevent corrosive damage (L. Olasunkanmi et al., 2019).
Nanocrystalline Catalysts
Research on nanocrystalline ZnO as a catalyst for the synthesis of quinolin-2(1H)-ones suggests that materials and compounds with quinoline structures, including 3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, may have applications in green chemistry and catalysis, enhancing reaction efficiencies and product yields (H. R. H. Astaneh et al., 2018).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-19-7-1-4-17(16-19)9-10-22(27)26-14-11-20(12-15-26)28-21-8-2-5-18-6-3-13-25-23(18)21/h1-8,13,16,20H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASDPDBBMSQPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

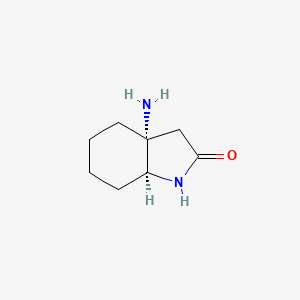
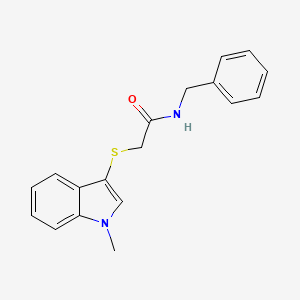
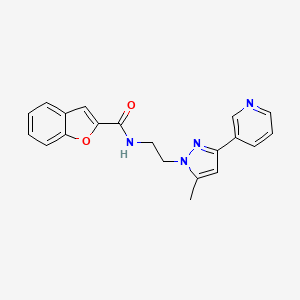

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide](/img/structure/B2433366.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)
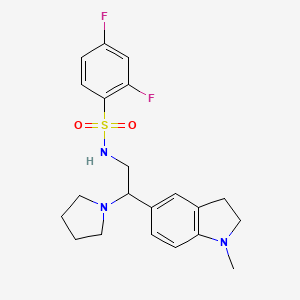
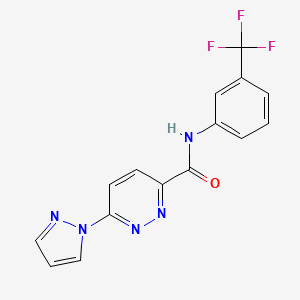
![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)
![[1-(2-Aminoethyl)cyclopropyl]methanol](/img/structure/B2433380.png)
![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)
